molecular formula C12H16N2O3 B4951012 N-(2-methoxyethyl)-N'-(4-methylphenyl)ethanediamide CAS No. 5538-33-0

N-(2-methoxyethyl)-N'-(4-methylphenyl)ethanediamide

Cat. No.: B4951012
CAS No.: 5538-33-0
M. Wt: 236.27 g/mol
InChI Key: NYJNNTKCDVSQNB-UHFFFAOYSA-N
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Description

N-(2-Methoxyethyl)-N'-(4-methylphenyl)ethanediamide is a diamide derivative characterized by a central ethanediamide backbone substituted with a 2-methoxyethyl group and a 4-methylphenyl group. The 2-methoxyethyl substituent introduces ether oxygen, enhancing polarity and hydrogen-bonding capacity, while the 4-methylphenyl group contributes hydrophobicity and steric bulk.

Below, we compare it with three key analogs to elucidate substituent effects on properties and applications.

Properties

IUPAC Name

N-(2-methoxyethyl)-N'-(4-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-9-3-5-10(6-4-9)14-12(16)11(15)13-7-8-17-2/h3-6H,7-8H2,1-2H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYJNNTKCDVSQNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60970715
Record name 2-[(2-Methoxyethyl)amino]-N-(4-methylphenyl)-2-oxoethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60970715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5538-33-0
Record name 2-[(2-Methoxyethyl)amino]-N-(4-methylphenyl)-2-oxoethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60970715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-N’-(4-methylphenyl)ethanediamide typically involves the reaction of 2-methoxyethylamine with 4-methylbenzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

For industrial-scale production, the process might involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-N’-(4-methylphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(2-methoxyethyl)-N’-(4-methylphenyl)ethanediamide exerts its effects depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The methoxyethyl and methylphenyl groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

N'-(4-Fluorophenyl)-N-(2-Methoxyethyl)Ethanediamide (ChemDiv ID 4031-0955)

Structural Differences :

  • Substituent on phenyl group: 4-fluoro (analog) vs. 4-methyl (target).
  • Molecular formula: C₁₁H₁₃FN₂O₃ (analog) vs. C₁₂H₁₆N₂O₃ (target).
  • Molecular weight: 248.24 g/mol (analog) vs. 248.27 g/mol (calculated for target).

Key Findings :

  • The methyl group in the target compound may improve lipid solubility and membrane permeability due to its hydrophobic nature.

Table 1: Physical Properties Comparison

Property Target Compound Fluorophenyl Analog (4031-0955)
Molecular Weight 248.27 g/mol (calc.) 248.24 g/mol
Substituent Electronic Electron-donating (methyl) Electron-withdrawing (fluoro)
LogP (Predicted) ~1.5 (higher hydrophobicity) ~1.2 (moderate polarity)

Halophenyl-Substituted Imidazole-4-Imines ()

Structural Differences :

  • Core structure: Ethanediamide (target) vs. imidazole-4-imine (analogs).
  • Substituents: Chloro/bromophenyl (analogs) vs. methylphenyl (target).

Key Findings :

  • Crystal structures of halophenyl analogs (Cl/Br) reveal significant dihedral angles (~56°) between aromatic planes, driven by weak intermolecular interactions (C–H⋯N, π–π) .
  • Halogens enhance specific interactions (e.g., C–H⋯X), which could stabilize crystal lattices more effectively than methyl groups.

Table 2: Crystallographic Parameters

Parameter Chlorophenyl Analog (1) Bromophenyl Analog (2)
Unit Cell (Å) a=7.9767, b=10.9517, c=16.6753 a=8.0720, b=10.9334, c=16.8433
Dihedral Angle ~56° ~56°
Dominant Interactions C–H⋯N, C–H⋯Cl, π–π C–H⋯N, C–H⋯Br, π–π

N-(4-Methoxyphenyl)-N′-{2-[4-(4-Methylbenzoyl)-1-Piperazinyl]Ethyl}Ethanediamide ()

Structural Differences :

  • Substituent complexity: Piperazinyl-ethyl (analog) vs. 2-methoxyethyl (target).
  • Additional groups: 4-methylbenzoyl (analog) introduces a ketone and aromatic ring.

Key Findings :

  • The piperazinyl group in the analog increases molecular weight and complexity, likely enhancing binding affinity to biological targets (e.g., receptors) .
  • The methoxyphenyl substituent in the analog may confer distinct electronic effects compared to the methylphenyl group in the target.

Table 3: Functional Group Impact

Feature Target Compound Piperazinyl Analog
Hydrogen Bond Donors 2 (amide NH) 3 (amide NH + piperazine NH)
Molecular Flexibility Moderate (ether chain) High (piperazine ring)
Predicted Solubility Higher in polar solvents Lower due to bulk

Research Implications and Limitations

  • Substituent Effects : Halogens (F, Cl, Br) and alkyl/methoxy groups modulate electronic, steric, and solubility profiles, impacting drug-likeness and crystallinity.
  • Structural Simplicity : The target compound’s simpler structure may favor synthetic accessibility and metabolic stability compared to piperazinyl analogs.
  • Knowledge Gaps: Direct experimental data (e.g., crystallography, bioactivity) for the target compound is absent in the provided evidence, necessitating further empirical studies.

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